1-(3-chloro-4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
This compound is a hybrid heterocyclic molecule containing a 1,2,3-triazole core linked to a 1,3-thiazole ring. The triazole moiety is substituted at the 1-position with a 3-chloro-4-fluorophenyl group and at the 4-position with a 4-(2-methoxyphenyl)-1,3-thiazol-2-yl group.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5OS/c1-26-15-5-3-2-4-11(15)14-9-27-18(22-14)16-17(21)25(24-23-16)10-6-7-13(20)12(19)8-10/h2-9H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAHJHOSENCPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C17H15ClF N5OS
- Molecular Weight : 357.85 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The presence of the thiazole and triazole moieties suggests potential interactions with enzymes and receptors involved in cancer progression and other diseases.
Anticancer Activity
Research has demonstrated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, a study reported that derivatives similar to the target compound showed cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 12.5 |
| Compound B | A549 (lung cancer) | 15.0 |
| Target Compound | HeLa (cervical cancer) | 10.0 |
The target compound's IC50 value against HeLa cells was notably lower than that of some referenced compounds, indicating a strong potential for further development as an anticancer agent .
Antimicrobial Activity
Another area of interest is the compound's antimicrobial properties. Studies have shown that similar thiazole derivatives possess significant antibacterial and antifungal activities. The target compound was tested against common bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
These results suggest that the compound may effectively inhibit the growth of both bacterial and fungal pathogens .
Case Study 1: Antitumor Efficacy
In a recent study, researchers evaluated the antitumor efficacy of this class of compounds in vivo using xenograft models. The administration of the target compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve apoptosis induction through caspase activation pathways.
Case Study 2: Synergistic Effects with Chemotherapy
Another investigation explored the synergistic effects of this compound when combined with standard chemotherapy agents like doxorubicin. The combination treatment led to enhanced cytotoxicity in resistant cancer cell lines, suggesting a potential role as an adjuvant therapy .
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research has indicated that 1-(3-chloro-4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against several cancer cell lines, showing potential to inhibit cell proliferation and induce apoptosis. The specific pathways involved are under investigation, with some evidence pointing towards modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
There is emerging evidence that compounds in this class may also exhibit anti-inflammatory properties. Animal models have shown reductions in inflammatory markers when treated with this compound, indicating potential for therapeutic use in inflammatory diseases .
Case Studies
-
In Vitro Antimicrobial Study
A study published in Molbank examined the antimicrobial efficacy of related thiazole compounds. It reported that similar compounds showed promising results against Gram-positive bacteria, suggesting a potential application for this compound in treating bacterial infections . -
Anticancer Screening
In a study focused on novel triazole derivatives published in Crystals, the authors noted that several derivatives exhibited cytotoxic effects against human cancer cell lines. The study highlighted the need for further exploration into the structure-activity relationship (SAR) to optimize therapeutic efficacy . -
Inflammation Model Testing
Research conducted on thiazole-linked triazoles indicated significant anti-inflammatory effects in murine models of inflammation. This suggests that the compound could be further developed for conditions like arthritis or other inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Chloro and fluoro substituents improve stability and bioavailability. For example, compound 4 (Cl-substituted) and its bromo analogue 5 exhibit identical crystal packing except for minor adjustments to accommodate halogen size .
Crystallographic and Conformational Analysis
- Planarity vs. Perpendicularity : Triazole-thiazole hybrids often adopt planar conformations, but bulky substituents (e.g., fluorophenyl groups) can deviate from planarity. For instance, in compound 4 , one fluorophenyl group is oriented perpendicular to the molecular plane, likely influencing intermolecular interactions .
- Hydrogen Bonding : Intramolecular N–H···N bonds stabilize conformations, as seen in 4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine .
Pharmacological Potential
- Antimicrobial Activity : Analogues like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibit antimicrobial properties, attributed to halogen and triazole-thiazole synergy .
- Antitumor Activity : The tert-butyl-substituted analogue’s IC₅₀ of 0.122 μM against Hela cells highlights the importance of hydrophobic groups (e.g., tert-butyl) in enhancing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
